
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid is an organic compound with the molecular formula C24H24O2 It is characterized by the presence of a benzoic acid moiety substituted with a tert-butylphenyl and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid typically involves the reaction of 4-tert-butylbenzyl chloride with phenylmagnesium bromide (Grignard reagent) to form the corresponding tertiary alcohol. This intermediate is then oxidized to the ketone, which undergoes a Friedel-Crafts acylation with benzoic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone or aldehyde functionalities to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile in aromatic substitution reactions, forming cationic intermediates that react with nucleophiles. Additionally, its structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylbenzoic acid
- 4-tert-Butylphenylboronic acid
- Methyl 4-tert-butylbenzoate
- 4-tert-Butylphenol
Uniqueness
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid is unique due to its specific combination of functional groups and structural features. The presence of both tert-butyl and phenylmethyl groups on the benzoic acid moiety imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C24H24O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-[(4-tert-butylphenyl)-phenylmethyl]benzoic acid |
InChI |
InChI=1S/C24H24O2/c1-24(2,3)21-15-13-19(14-16-21)22(17-7-5-4-6-8-17)18-9-11-20(12-10-18)23(25)26/h4-16,22H,1-3H3,(H,25,26) |
InChI-Schlüssel |
YTRLFXJIWUOSDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



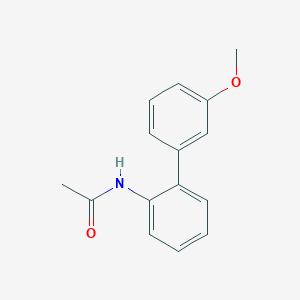

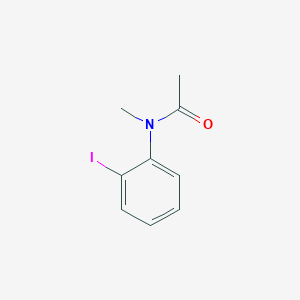
![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117123.png)
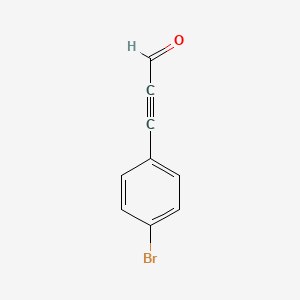
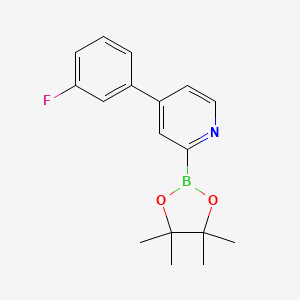
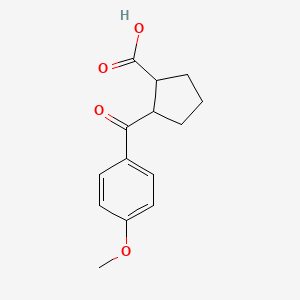
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14117170.png)
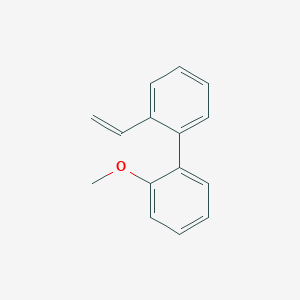
![(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B14117178.png)
acetate](/img/structure/B14117186.png)
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14117191.png)

